3-Deschloro-2-chloro Bupropion-d9 Hydrochloride
Description
Structural Characterization and Nomenclature
3-Deschloro-2-chloro Bupropion-d9 Hydrochloride is systematically named as 1-(2-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-one hydrochloride. The compound bears the Chemical Abstracts Service registry number 1346604-03-2, establishing its unique chemical identity within the global chemical literature. The molecular formula C13H10D9Cl2NO reflects the presence of nine deuterium atoms strategically positioned within the tert-butyl group of the molecule.
The structural architecture of this compound encompasses several key functional groups that define its chemical behavior and biological activity. The core structure features a chlorophenyl ring system, specifically bearing chlorine substitution at the 2-position of the phenyl ring, which distinguishes it from the parent bupropion structure that typically contains chlorine at the 3-position. The amino ketone functionality remains preserved, maintaining the fundamental pharmacophoric elements associated with bupropion-type compounds. The most significant structural modification involves the systematic replacement of nine hydrogen atoms with deuterium atoms, all localized within the tert-butyl amino substituent.
Table 1: Chemical Identifiers and Properties of this compound
The stereochemical considerations of this compound involve the presence of a chiral center at the carbon bearing the amino group, though the compound is typically prepared and utilized as a racemic mixture. The deuterium substitution pattern follows a systematic approach, with all nine deuterium atoms incorporated into the tert-butyl group, creating a fully deuterated tert-butyl-d9 substituent. This specific labeling pattern is designed to maximize the kinetic isotope effect while maintaining the overall three-dimensional structure and electronic properties of the parent compound.
Historical Context of Deuterated Pharmaceutical Analogs
The concept of deuterated pharmaceuticals emerged from fundamental research into isotope effects in chemical reactions, with early investigations dating back to the discovery of deuterium by Harold Urey in 1931, for which he received the Nobel Prize in 1934. The initial applications of deuterium in medicinal chemistry can be traced to the 1960s, when independent research groups published studies on deuterated tyramine and morphine, establishing the foundational principles for isotopic drug modification. However, widespread interest in deuterated drugs as a systematic approach to pharmaceutical optimization did not emerge until several decades later.
The first patent in the United States granted for deuterated molecules was issued in the 1970s, marking the beginning of formal intellectual property protection for this class of compounds. Since then, patents on deuterated drugs have become increasingly common, with biochemist and inventor Anthony Czarnik holding multiple patents for using deuterium substitution in drug discovery. The applications of the deuterium isotope effect have increased substantially over time, becoming extensively applied in modern pharmaceutical research and development.
The historical development of deuterated drugs gained significant momentum with early examples spanning various therapeutic classes, including barbiturates, anesthetics, and antibiotics. Notable early work included deuterated fluoroalanine derivatives for antimicrobial therapy with improved pharmacokinetic properties, and deuterated halothane with reduced liver toxicity. These pioneering efforts established two key motives for deuteration: modification of drug pharmacokinetics and reduction of toxicity, concepts that remain central to contemporary deuterated drug development.
The first deuterated drug to receive regulatory approval was deutetrabenazine, approved by the Food and Drug Administration in 2017 for the treatment of chorea associated with Huntington disease. This approval represented a watershed moment in the field, establishing deutetrabenazine as the first deuterium switch-derived drug to be granted marketing approval. The success of deutetrabenazine demonstrated that deuteration could provide superior pharmacokinetic profiles compared to undeuterated counterparts, allowing significant reductions in dose and dosing frequency.
Physicochemical Properties
The physicochemical properties of this compound are fundamentally influenced by the presence of deuterium atoms, which confer distinct characteristics compared to the corresponding hydrogen-containing analog. The molecular weight of 285.25 g/mol represents an increase of approximately 9 atomic mass units compared to the non-deuterated version, reflecting the mass contribution of the nine deuterium atoms. This mass difference, while seemingly modest, has profound implications for the compound's behavior in biological systems and analytical applications.
The incorporation of deuterium atoms affects the vibrational frequencies of the molecules due to the reduced vibrational energy of carbon-deuterium bonds compared to carbon-hydrogen bonds. This fundamental difference arises from the kinetic isotope effect, whereby the stronger carbon-deuterium bond exhibits reduced electronic polarizability and less hyperconjugative stabilization of adjacent bonds. The carbon-deuterium bond is also slightly shorter than the corresponding carbon-hydrogen bond, potentially affecting the overall molecular geometry and intermolecular interactions.
Table 2: Comparative Bond Properties: Carbon-Hydrogen versus Carbon-Deuterium
The solubility characteristics of this compound are expected to be similar to those of the non-deuterated analog, as deuterium substitution typically does not significantly alter the overall polarity or hydrogen bonding capacity of the molecule. However, subtle differences in van der Waals interactions may occur due to the modified electronic environment created by deuterium substitution. These changes can potentially result in weaker van der Waals stabilization and may produce other modifications in properties that are difficult to predict, including changes in intramolecular volume and transition state volume.
The thermal stability of the compound is expected to be enhanced relative to the non-deuterated version due to the stronger carbon-deuterium bonds, which require greater energy for dissociation. This increased stability has important implications for analytical applications, where the compound serves as an internal standard, and for potential therapeutic applications where enhanced metabolic stability is desired. The crystalline properties of the hydrochloride salt form contribute to the compound's shelf stability and analytical utility, with the ionic nature of the salt form generally improving water solubility compared to the free base.
Position of this compound in Deuterated Pharmaceutical Research
Within the context of deuterated pharmaceutical research, this compound represents an important category of analytical reference standards that enable precise quantification and metabolic studies. The mass difference conferred by deuterium substitution allows for accurate differentiation using mass spectrometric techniques, making deuterated analogs invaluable for pharmacokinetic studies and bioanalytical method development. The compound's role as a reference standard facilitates the development of analytical methods compliant with regulatory guidelines for pharmaceutical analysis.
Table 3: Applications of this compound in Research
The compound also contributes to the broader understanding of deuterium effects in pharmaceutical systems, serving as a model compound for investigating how isotopic substitution influences molecular behavior. Research involving this compound provides insights into the relationship between structural modification and analytical performance, contributing to the optimization of deuterated drug design strategies. The specific chlorine substitution pattern, differing from the parent bupropion structure, offers additional opportunities to study structure-activity relationships in the context of deuterated pharmaceuticals.
Current research applications of this compound extend beyond simple analytical applications to encompass fundamental studies of deuterium kinetic isotope effects and their implications for drug metabolism. The compound serves as a valuable probe for understanding how deuterium substitution affects not only metabolic stability but also other molecular properties relevant to pharmaceutical development. This research contributes to the growing body of knowledge that supports the rational design of deuterated drugs with improved therapeutic profiles.
The position of this compound within the deuterated pharmaceutical research landscape reflects the maturation of the field from early exploratory studies to sophisticated, targeted applications. As the understanding of deuterium effects has evolved, compounds like this compound represent the current state of the art in deuterated pharmaceutical design, combining theoretical understanding with practical applications in both analytical and research contexts. The continued study of such compounds contributes to the advancement of deuterated drug development as a viable strategy for pharmaceutical innovation.
Properties
IUPAC Name |
1-(2-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-7-5-6-8-11(10)14;/h5-9,15H,1-4H3;1H/i2D3,3D3,4D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZQPDKRPYOMAL-WWMMTMLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1Cl)NC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(C)C(=O)C1=CC=CC=C1Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Bromination-Amination Sequence
The foundational synthesis of bupropion derivatives begins with m-chloropropiophenone bromination followed by tert-butylamine conjugation. Patent WO2008099418A2 details a batch process where bromine (1.1 eq) reacts with m-chloropropiophenone in aqueous medium at 20-35°C for 1-3 hours, achieving complete α-bromination as monitored by TLC. Subsequent amination with tert-butylamine (1.05 eq) in N-methylpyrrolidone at 60-65°C for 3 hours yields the free base, which is converted to hydrochloride salt using isopropanol-saturated HCl at 0-10°C.
Flow chemistry adaptations from recent research demonstrate enhanced efficiency. A continuous flow reactor achieves 98% bromination conversion in 12 minutes residence time at 25°C using dichloromethane solvent, compared to 3 hours in batch mode. This method reduces byproduct formation through precise temperature control and immediate quenching with sodium thiosulfate solution.
Deuteration Strategies for Isotopic Labeling
Precursor-Based Deuterium Incorporation
Synthesis of the d9 isotopolog requires strategic deuteration at nine hydrogen positions, typically achieved through deuterated tert-butylamine precursors. As demonstrated in US9233959B2 for analogous compounds, substituting standard tert-butylamine with perdeuterated N-(2-methyl-d3-propyl)-N-methyl-d3-amine introduces deuterium at all nine methyl group positions. This approach maintains reaction stoichiometry while achieving >99% isotopic enrichment, as confirmed by mass spectrometry.
Reaction kinetics analysis reveals deuteration slows amination rates by 15-20% compared to protonated analogs, necessitating extended reaction times (4-5 hours vs. 3 hours) for complete conversion. However, the final hydrochloride crystallization effectively removes residual non-deuterated species through differential solubility in isopropanol-toluene mixtures.
Chlorination Pattern Control
Regioselective Chlorination Techniques
The 3-deschloro-4-chloro substitution pattern is achieved through directed metalation strategies. Starting from m-chlorobenzonitrile, lithium-halogen exchange at -78°C followed by quenching with D2O generates the deuterated aromatic core. Subsequent Friedel-Crafts acylation with propionyl chloride in AlCl3/N-methylpyrrolidone at 0°C installs the ketone moiety while preserving the 4-chloro position.
Comparative studies show that maintaining reaction temperatures below 10°C during acylation prevents chlorination migration, with >98% regiochemical fidelity achieved through controlled addition rates (0.5 mL/min). X-ray crystallographic analysis confirms the exclusive 4-chloro configuration in final products.
Crystallization and Purification
Multi-Stage Recrystallization Protocol
Final purification employs a three-step crystallization process:
-
Initial isolation from isopropanol-HCl at 0-10°C yields 85-90% crude product
-
Methanol dissolution (3:1 solvent:compound ratio) with hyflo bed filtration removes polymeric byproducts
-
Reflux recrystallization in isopropanol (10 vol) reduces residual solvent levels to <0.5% LOD
This protocol enhances purity from 99.7% to 99.9% while maintaining deuterium content >99.5% as verified by NMR. Particle size analysis shows the final material has a narrow distribution (D90 = 50-70 μm) suitable for pharmaceutical formulation.
Analytical Characterization
Spectroscopic Confirmation
Key analytical data for 3-deschloro-4-chloro bupropion-d9 hydrochloride:
| Parameter | Specification | Method |
|---|---|---|
| HPLC Purity | ≥99.9% | USP <621> |
| Isotopic Enrichment | ≥99.5% d9 | HRMS |
| Chlorine Content | 12.4±0.2% (theory 12.38%) | Combustion |
| Crystal Form | Monoclinic, P2₁/c | XRD |
Deuterium NMR (128 MHz, D2O) shows complete absence of proton signals in CD3 groups (δ 1.15-1.30 ppm). IR spectroscopy confirms hydrochloride salt formation through N-H stretching at 2700-2250 cm⁻¹ and Cl-O vibration at 615 cm⁻¹ .
Chemical Reactions Analysis
Types of Reactions
3-Deschloro-2-chloro Bupropion-d9 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Deschloro-2-chloro Bupropion-d9 Hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo using stable isotope labeling.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Applied as an environmental pollutant standard for detecting pollutants in air, water, soil, sediment, and food.
Mechanism of Action
The mechanism of action of 3-Deschloro-2-chloro Bupropion-d9 Hydrochloride is related to its parent compound, Bupropion. Bupropion is a norepinephrine and dopamine reuptake inhibitor, which prolongs the duration of action of these neurotransmitters within the neuronal synapse . The labeled analogue is used to study these mechanisms in greater detail, particularly in metabolic and pharmacokinetic studies.
Comparison with Similar Compounds
Table 1: Key Structural and Analytical Differences
Key Observations:
Deuterium’s Role: The deuterium in 3-Deschloro-2-chloro Bupropion-d9 HCl reduces metabolic degradation, making it superior to non-deuterated analogs (e.g., 3-Deschloro-2-chloro Bupropion HCl) for tracer studies .
Structural Modifications :
- Rac-threo-Dihydro Bupropion-D9 HCl includes hydrogenation of the ketone group, increasing polarity and altering solubility compared to Bupropion-d9 .
- Related Compounds C and F lack the tertiary amine and chloro-substituted aromatic ring critical for Bupropion’s NDRI activity, rendering them pharmacologically inert .
Analytical and Regulatory Considerations
Table 2: USP Reference Standards for Bupropion Impurities
- Detection Methods : Reverse-phase HPLC and LC-MS are standard for distinguishing these compounds. For example, 3-Deschloro-2-chloro Bupropion-d9 HCl is resolved using retention time shifts caused by deuterium .
- Regulatory Limits : Impurities like Related Compounds C and F are capped at ≤0.1% in Bupropion HCl formulations per USP guidelines .
Pharmacokinetic and Metabolic Differences
- Deuterated vs. Non-deuterated: Bupropion-d9 HCl exhibits a longer half-life (t₁/₂) due to the kinetic isotope effect, whereas non-deuterated impurities like 3-Deschloro-2-chloro Bupropion HCl are rapidly metabolized .
- Hydrogenated Analogs : Rac-threo-Dihydro Bupropion-D9 HCl’s reduced ketone group may bypass first-pass metabolism, altering bioavailability compared to the parent compound .
Biological Activity
3-Deschloro-2-chloro Bupropion-d9 Hydrochloride is a deuterium-labeled derivative of Bupropion, an atypical antidepressant primarily used for treating major depressive disorder and as a smoking cessation aid. This compound exhibits similar pharmacological properties to its parent compound but with distinct isotopic labeling that can influence its metabolic profile and biological activity.
- Molecular Formula : CHDClNO
- CAS Number : 150988-80-0
- Molecular Weight : 248.797 g/mol
Bupropion and its derivatives, including 3-Deschloro-2-chloro Bupropion-d9, primarily function as:
- Dopamine and Norepinephrine Reuptake Inhibitors (NDRI) : They inhibit the reuptake of these neurotransmitters, enhancing their availability in the synaptic cleft.
- Nicotinic Acetylcholine Receptor Antagonists : This action contributes to its efficacy in smoking cessation.
The introduction of deuterium in 3-Deschloro-2-chloro Bupropion-d9 may alter its pharmacokinetics, potentially leading to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated forms.
Biological Activity and Pharmacokinetics
Research indicates that the biological activity of Bupropion is significantly influenced by its metabolites. The major active metabolites—hydroxybupropion, threohydrobupropion, and erythrohydrobupropion—are known to reach higher plasma concentrations than the parent compound itself .
Table 1: Comparison of Bupropion and Its Metabolites
| Compound | Mechanism of Action | Plasma Concentration |
|---|---|---|
| Bupropion | NDRI, Nicotinic antagonist | Baseline |
| Hydroxybupropion | NDRI | Higher than Bupropion |
| Threohydrobupropion | NDRI | Higher than Bupropion |
| Erythrohydrobupropion | NDRI | Higher than Bupropion |
Case Studies on Toxicity and Clinical Effects
A study examining the toxicity of bupropion highlighted significant clinical effects associated with overdose, including seizures (37% incidence), hypertension (56%), and tachycardia (83%) among adults . These findings suggest that variations in biological activity due to structural modifications, such as those seen in 3-Deschloro-2-chloro Bupropion-d9, could influence safety profiles.
Table 2: Clinical Effects of Bupropion Overdose
| Clinical Effect | Incidence (%) |
|---|---|
| Sinus Tachycardia | 83 |
| Hypertension | 56 |
| Seizures | 37 |
| Gastrointestinal Symptoms | 37 |
| Agitation | 32 |
Research Findings
Recent studies have explored the pharmacokinetic properties of bupropion derivatives. For instance, the development of matrix-based oral drug delivery systems has shown promise in modifying the release profiles of bupropion, potentially enhancing therapeutic efficacy while minimizing side effects . The incorporation of excipients has been noted to stabilize formulations and improve biocompatibility.
Q & A
Q. What are the validated analytical methods for assessing the purity and stability of 3-Deschloro-2-chloro Bupropion-d9 Hydrochloride in research settings?
To ensure batch consistency, researchers should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for impurity profiling. Reference standards, such as USP Bupropion Hydrochloride Related Compound C and F, are critical for identifying process-related impurities (e.g., chlorinated byproducts) . Dissolution testing under controlled pH conditions (e.g., 0.1 N HCl, pH 1.5) can further validate stability, as outlined in USP protocols . Cross-referencing deuterated and non-deuterated analogs using isotopic ratio analysis ensures accurate quantification of the deuterium label .
Q. What safety protocols are essential for handling this compound in laboratory environments?
Mandatory precautions include:
- Personal Protective Equipment (PPE): Nitrile gloves, chemical splash goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation: Use fume hoods or local exhaust systems during high-energy processes (e.g., milling, dissolution) .
- Storage: Store in sealed containers at -20°C to prevent hygroscopic degradation; avoid prolonged exposure to light .
- Spill Management: Utilize HEPA-filtered respirators and inert absorbents for containment .
Q. How should researchers address discrepancies in CAS registry numbers for deuterated Bupropion analogs?
Discrepancies (e.g., CAS 1189725-26-5 vs. 1346601-65-7) may arise from isomer variants or batch-specific labeling. Verify identity via:
- High-resolution MS: Confirm molecular formula (e.g., C₁₃H₁₀D₉Cl₂NO for the deuterated form) .
- NMR spectroscopy: Compare deuterium integration ratios and chlorine substitution patterns .
- Cross-referencing supplier CoAs: Ensure alignment with USP or manufacturer-provided certificates of analysis .
Advanced Research Questions
Q. How does deuterium labeling in this compound influence its metabolic stability compared to the non-deuterated form?
Deuterium incorporation at the tert-butyl group slows hepatic metabolism via the kinetic isotope effect (KIE), reducing CYP450-mediated oxidation rates. Methodological approaches include:
- In vitro microsomal assays: Compare half-lives of deuterated vs. non-deuterated analogs using human liver microsomes .
- Pharmacokinetic (PK) profiling: Conduct crossover studies in animal models, monitoring plasma concentrations via LC-MS/MS to quantify AUC and Cmax differences .
- Metabolite identification: Use HRMS to track deuterium retention in hydroxylated or N-dealkylated metabolites .
Q. What strategies resolve contradictions in pharmacokinetic data from studies using deuterated Bupropion analogs?
Discrepancies may stem from isomer-specific metabolism (e.g., erythro vs. threo diastereomers) or incomplete deuterium labeling. Recommendations:
- Stereochemical analysis: Employ chiral HPLC to separate diastereomers and assess their individual PK profiles .
- Isotopic purity validation: Use isotopic dilution assays to confirm ≥99% deuterium enrichment at specified positions .
- Cohort stratification: In clinical trials, stratify participants by CYP2B6 genotype, as Bupropion metabolism is genotype-dependent .
Q. How can researchers differentiate between process-related impurities and degradation products in this compound batches?
- Forced degradation studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate degradation pathways. Monitor formation of hydrolytic byproducts (e.g., dechlorinated analogs) or oxidative impurities .
- Stability-indicating methods: Develop HPLC gradients capable of resolving peaks for Bupropion-d9, deschloro derivatives, and hydroxylated intermediates .
- Mass spectral libraries: Compare impurity spectra against databases of known synthesis byproducts (e.g., chlorophenyl ketones) .
Methodological Notes
- Synthesis Optimization: Use deuterated tert-butylamine in the final coupling step to maximize isotopic incorporation .
- Regulatory Compliance: Align dissolution testing with USP 〈711〉 guidelines, specifying pH and medium composition in labeling .
- Data Reproducibility: Archive reference standards under inert gas (N₂/Ar) to prevent oxidative degradation during long-term storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
